6-ethoxy-N-(3-(methylsulfonamido)phenyl)pyridazine-3-carboxamide
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Overview
Description
6-ethoxy-N-(3-(methylsulfonamido)phenyl)pyridazine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as pyridazine and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in trials studying the treatment of advanced solid tumors and non-small cell lung cancer .
Mode of Action
Similar compounds have shown antiproliferative activities, indicating their potential role in inhibiting cell division .
Biochemical Pathways
Similar compounds have been found to have antiproliferative effects, suggesting that they may interfere with the pathways involved in cell division .
Result of Action
Similar compounds have shown antiproliferative activities, suggesting that they may inhibit cell division and potentially lead to cell death .
Advantages and Limitations for Lab Experiments
Pyridazine has several advantages for use in lab experiments, including its easy synthesis and availability, high stability, and low toxicity. However, limitations include its low solubility in water and limited bioavailability.
Future Directions
There are several future directions for the study of pyridazine, including the development of novel drug candidates with improved potency and selectivity, the exploration of its potential applications in material science, and the investigation of its mechanism of action in various disease states. Additionally, researchers may explore the use of pyridazine as a tool for the study of various signaling pathways and cellular processes.
Synthesis Methods
Pyridazine can be synthesized using various methods, including the reaction of 3-amino-N-methylpyridazine-4-carboxamide with methylsulfonyl chloride and 3-nitrobenzoic acid. This reaction results in the formation of 6-ethoxy-N-(3-(methylsulfonamido)phenyl)pyridazine-3-carboxamide.
Scientific Research Applications
Pyridazine has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Researchers have explored the use of pyridazine as a scaffold for the development of novel drug candidates for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
properties
IUPAC Name |
6-ethoxy-N-[3-(methanesulfonamido)phenyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-3-22-13-8-7-12(16-17-13)14(19)15-10-5-4-6-11(9-10)18-23(2,20)21/h4-9,18H,3H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPKABRBFIVCHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-N-(3-(methylsulfonamido)phenyl)pyridazine-3-carboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.